molecular formula C9H13ClN2O2 B595632 2-((2-Aminoethyl)amino)benzoic acid hydrochloride CAS No. 115248-47-0

2-((2-Aminoethyl)amino)benzoic acid hydrochloride

Cat. No.: B595632
CAS No.: 115248-47-0
M. Wt: 216.665
InChI Key: QJINZEUIGBJGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(2-aminoethylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-8-4-2-1-3-7(8)9(12)13;/h1-4,11H,5-6,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJINZEUIGBJGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)benzoic acid hydrochloride typically involves the reaction of benzoic acid with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)amino)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

2-((2-Aminoethyl)amino)benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(2-Aminoethyl)benzoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂ (identical to the title compound).
  • CAS Number : 60531-36-4 .
  • Key Differences: Substituent Position: The aminoethyl group is at the para position on the benzene ring, altering electronic distribution and steric effects. Applications: Similar pharmaceutical utility but may exhibit distinct binding affinities due to positional isomerism .

Functional Group Variants

Methyl amino(2-methoxyphenyl)acetate Hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO₃
  • CAS Number : 390815-44-8 .
  • Ester Linkage: Replaces carboxylic acid, altering solubility and metabolic stability .
2-(2-Aminoethyl)aniline Dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₂
  • CAS Number: Not explicitly listed (see ).
  • Key Differences: Dihydrochloride Salt: Higher solubility in aqueous media compared to mono-hydrochloride salts. Aniline Core: Enhanced aromatic interactions in molecular recognition .

Heterocyclic Analogues

2-(2-Aminoethyl)benzimidazole Dihydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N₃
  • CAS Number : 4499-07-4 .
  • Key Differences: Benzimidazole Core: Introduces nitrogen-rich heterocycle, favoring DNA intercalation or enzyme inhibition. Biological Activity: Potential use in antiviral or anticancer agents .

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula CAS Number Substituent Position/Functional Group Molecular Weight (g/mol) Key Applications
2-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 102879-42-5 Ortho-aminoethyl + carboxylic acid 201.65 Drug synthesis, materials
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 60531-36-4 Para-aminoethyl + carboxylic acid 201.65 Pharmaceuticals
Methyl amino(2-methoxyphenyl)acetate HCl C₁₁H₁₆ClNO₃ 390815-44-8 Methoxy + ester 261.70 CNS-targeting drugs
2-(2-Aminoethyl)benzimidazole diHCl C₉H₁₃Cl₂N₃ 4499-07-4 Benzimidazole + aminoethyl 234.13 Antiviral agents

Research Findings and Trends

  • Positional Isomerism : The ortho-substituted title compound shows stronger intramolecular hydrogen bonding compared to the para isomer, affecting crystallinity and solubility .
  • Salt Forms: Dihydrochloride salts (e.g., 2-(2-Aminoethyl)aniline diHCl) exhibit higher aqueous solubility, advantageous for injectable formulations .
  • Biological Relevance : Benzimidazole derivatives demonstrate enhanced interaction with biological targets due to planar aromatic systems, unlike benzoic acid analogues .

Biological Activity

2-((2-Aminoethyl)amino)benzoic acid hydrochloride, also known as AEEA-BHCl, is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's effects in various biological contexts.

  • IUPAC Name : this compound
  • CAS Number : 115248-47-0
  • Molecular Formula : C9H12ClN3O2
  • Molecular Weight : 219.66 g/mol

Biological Activity Overview

AEEA-BHCl has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that AEEA-BHCl exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.
  • Anticancer Potential : Research indicates that AEEA-BHCl may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies suggest that AEEA-BHCl may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The biological activity of AEEA-BHCl can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : AEEA-BHCl may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
  • Cell Signaling Modulation : The compound can modulate signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
  • Receptor Interaction : It may bind to neurotransmitter receptors, contributing to its neuroprotective effects.

Antimicrobial Activity

In a study published in MDPI, AEEA-BHCl was tested against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30

These results indicate that AEEA-BHCl possesses moderate antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Research

In vitro studies on human cancer cell lines demonstrated that AEEA-BHCl could reduce cell viability significantly. The compound was found to induce apoptosis in a dose-dependent manner:

Concentration (μM)% Cell Viability
1080
2560
5030

These findings suggest potential applications of AEEA-BHCl in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.